molecular formula C20H20N4O3S B2487773 N-(3,4-dimethoxyphenyl)-2-((6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl)thio)acetamide CAS No. 1251597-75-7

N-(3,4-dimethoxyphenyl)-2-((6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl)thio)acetamide

Cat. No. B2487773
M. Wt: 396.47
InChI Key: KYOUDSGTPIYAKR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar thioacetamide derivatives, including those with pyrimidin-2-yl and pyridin-3-yl groups, involves intricate chemical pathways. For example, the synthesis process can include reactions of amino-pyrimidine with potassium thiocyanate and methyl chloroformate in ethyl acetate, leading to single crystals suitable for X-ray measurement (Ji, 2006).

Molecular Structure Analysis

Crystallographic studies provide insights into the molecular structure of related compounds. For instance, certain acetamides exhibit a folded conformation about the methylene C atom of the thioacetamide bridge, showing the inclination of the pyrimidine ring to the benzene ring, which is stabilized by intramolecular N—H⋯N hydrogen bonds (Subasri et al., 2016).

Chemical Reactions and Properties

The reactions of related compounds can lead to the formation of various structures, such as the reaction of 6-methyluracil with 2-chloromethyltiiran, resulting in derivatives that further react to produce compounds with significant conformational behaviors determined by internal rotation of groups in both gas phase and solution (Kataev et al., 2021).

Physical Properties Analysis

The physical properties, including crystallography and conformational behavior, are crucial for understanding the compound's stability and interactions. For example, compounds with a similar structure show specific crystalline formations and inclinations between rings, which are significant for their molecular behavior and potential applications (Subasri et al., 2016).

Scientific Research Applications

Crystal Structure and Synthesis

Research has been conducted on compounds with structural similarities to N-(3,4-dimethoxyphenyl)-2-((6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl)thio)acetamide, focusing on their crystal structures and synthesis methods. For example, studies on 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides have revealed compounds with a folded conformation about the methylene C atom of the thioacetamide bridge, stabilized by intramolecular N—H⋯N hydrogen bonds (Subasri et al., 2016).

Antimicrobial Activity

Compounds derived from pyrimidinone and oxazinone, synthesized using related starting materials, have demonstrated significant antibacterial and antifungal activities. These studies highlight the potential of such compounds in developing new antimicrobial agents (Hossan et al., 2012).

Heterocyclic Synthesis

Research on enaminones as building blocks in heterocyclic synthesis has led to new syntheses of nicotinic acid and thienopyridine derivatives, showing the versatility of compounds structurally related to N-(3,4-dimethoxyphenyl)-2-((6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl)thio)acetamide in synthesizing a wide range of heterocyclic compounds (Abdel-Khalik et al., 2004).

Anti-inflammatory and Analgesic Agents

Novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have been synthesized and tested as anti-inflammatory and analgesic agents. These compounds have shown high inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity, indicating their potential in medical applications (Abu‐Hashem et al., 2020).

Anticonvulsant Agents

S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine have been synthesized and evaluated as potential anticonvulsant agents. The study focused on the direct synthesis of these derivatives and their pharmacological evaluation, revealing moderate anticonvulsant activity and highlighting the importance of structural modification for enhancing biological activity (Severina et al., 2020).

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-(6-methyl-2-pyridin-3-ylpyrimidin-4-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S/c1-13-9-19(24-20(22-13)14-5-4-8-21-11-14)28-12-18(25)23-15-6-7-16(26-2)17(10-15)27-3/h4-11H,12H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYOUDSGTPIYAKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CN=CC=C2)SCC(=O)NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxyphenyl)-2-((6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl)thio)acetamide

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